トリブチル(1-エトキシビニル)スタンナン

概要

説明

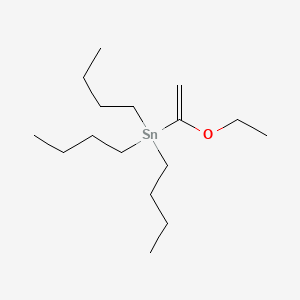

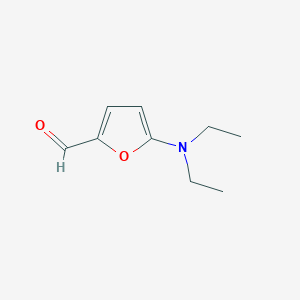

Tributyl(1-ethoxyvinyl)stannane, more commonly known as TEVS, is an organostannane compound that has been used in a variety of scientific research applications. TEVS is a colorless liquid with a low boiling point that can be used as a synthetic intermediate in organic synthesis. It is also a versatile reagent that can be used to form various organostannanes, which can then be used for a variety of purposes. TEVS is a valuable reagent due to its low toxicity and its ability to react with a wide range of functional groups.

科学的研究の応用

クロロフィル誘導体の合成

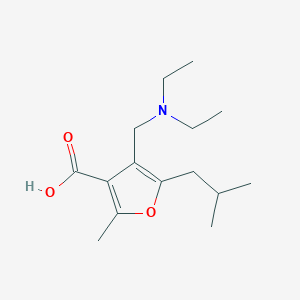

トリブチル(1-エトキシビニル)スタンナンは、対応する13-ブロモクロリンからの13-オキソホルビン(クロロフィル)の合成において、求電子性メチルケトン等価体として使用されます .

パラジウム触媒カップリング反応

この化合物は、スルホキシドとのパラジウム触媒カップリング反応に使用されます . これは、さまざまな有機化合物の合成における重要なプロセスです。

α-ハロエーテルとのカップリング反応

トリブチル(1-エトキシビニル)スタンナンは、α-ハロエーテルとのカップリング反応にも使用されます . これらの反応は、幅広い有機化合物の製造において重要です。

クロロシクロブテノンとのカップリング反応

この化合物は、クロロシクロブテノンとのカップリング反応に使用されます . これは、いくつかの有機化合物の合成における重要なステップです。

酸クロリドからα-酸素化エノンへの変換

トリブチル(1-エトキシビニル)スタンナンは、酸クロリドをα-酸素化エノンに変換するために使用されます . この反応は、さまざまな有機化合物の製造において重要です。

研究開発におけるラボ

そのユニークな特性により、トリブチル(1-エトキシビニル)スタンナンは、研究開発のラボで頻繁に使用されます。 これは、さまざまな化学薬品サプライヤーから、科学研究で使用するために購入できます .

作用機序

Target of Action

Tributyl(1-ethoxyvinyl)stannane, also known as Tributyl(1-ethoxyvinyl)tin, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Stille coupling .

Mode of Action

The compound interacts with its targets through a process known as Stille coupling . This is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . In this reaction, Tributyl(1-ethoxyvinyl)stannane acts as an acetyl anion equivalent .

Biochemical Pathways

The Stille coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of the reaction involving Tributyl(1-ethoxyvinyl)stannane is an α,β−unsaturated ketone . This compound can further participate in other reactions, leading to various downstream effects.

Pharmacokinetics

Like other organotin compounds, it is likely to have low bioavailability due to its large molecular weight .

Result of Action

The primary result of the action of Tributyl(1-ethoxyvinyl)stannane is the formation of α,β−unsaturated ketones . These compounds are valuable in organic synthesis and can be used to create a wide variety of other compounds.

Action Environment

The efficacy and stability of Tributyl(1-ethoxyvinyl)stannane can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed in an anhydrous environment, as the presence of water can lead to hydrolysis . The reaction is also sensitive to temperature and pressure .

Safety and Hazards

特性

IUPAC Name |

tributyl(1-ethoxyethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJOXHYPGNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347248 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97674-02-7 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-ethoxyethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?

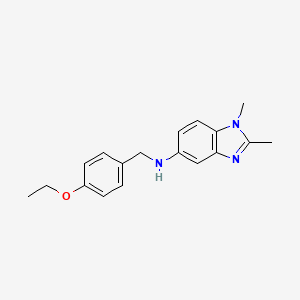

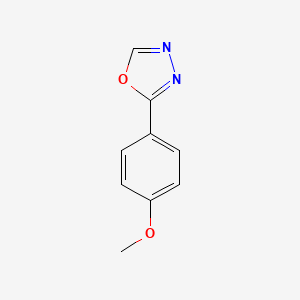

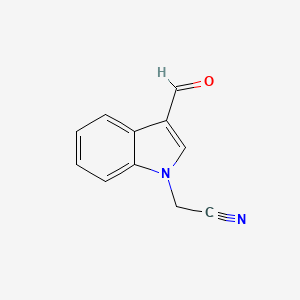

A1: Tributyl(1-ethoxyvinyl)stannane serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]

Q2: Can you provide an example of how Tributyl(1-ethoxyvinyl)stannane is used to synthesize a specific compound?

A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and tributyl(1-ethoxyvinyl)stannane (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.

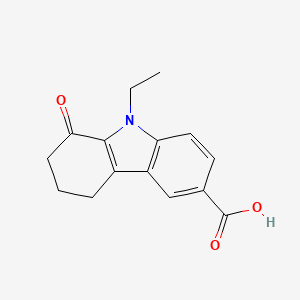

Q3: Beyond β-carboline alkaloids, are there other applications of Tributyl(1-ethoxyvinyl)stannane in synthetic chemistry?

A3: Yes, Tributyl(1-ethoxyvinyl)stannane is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.

Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with Tributyl(1-ethoxyvinyl)stannane?

A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of tributyl(1-ethoxyvinyl)stannane. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.

Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?

A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.

Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like Tributyl(1-ethoxyvinyl)stannane?

A6: Incorporating organotin compounds like Tributyl(1-ethoxyvinyl)stannane into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []

Q7: Are there any limitations or challenges associated with using Tributyl(1-ethoxyvinyl)stannane in these applications?

A7: While Tributyl(1-ethoxyvinyl)stannane proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)